molecular formula C20H24N6O2S B3002349 N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1207004-53-2

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B3002349
CAS No.: 1207004-53-2
M. Wt: 412.51
InChI Key: MMAXJGLIPMXAHI-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 4-methoxyphenylamino group at position 4 and a 6-methyl group. A thiazole-5-carboxamide moiety is linked via an ethylenediamine bridge, with additional methyl groups at positions 2 and 4 of the thiazole ring. The 4-methoxy substituent may enhance solubility and influence target selectivity compared to halogenated analogs.

Properties

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-12-11-17(25-15-5-7-16(28-4)8-6-15)26-20(23-12)22-10-9-21-19(27)18-13(2)24-14(3)29-18/h5-8,11H,9-10H2,1-4H3,(H,21,27)(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAXJGLIPMXAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=C(S2)C)C)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and activity against various pathogens, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-dimethylthiazole-5-carboxamide. Its molecular formula is C19H27N5O3C_{19}H_{27}N_{5}O_{3}, with a molecular weight of 373.46 g/mol. The structure features a thiazole ring, a pyrimidine moiety, and a methoxyphenyl group, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common method includes the reaction of 4-methoxyaniline with 2,6-dimethylpyrimidine-4-amine, followed by coupling with pivaloyl chloride under basic conditions. This method allows for the generation of the desired product with high purity and yield.

The biological activity of this compound is thought to involve its interaction with specific molecular targets within biological systems. The compound may inhibit enzymes or receptors critical for cellular function, thereby exerting its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrimidine compounds possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results:

Pathogen Activity MIC (μg/mL)
Staphylococcus aureusModerate antibacterial effect62.5
Escherichia coliModerate antibacterial effect32.6
Candida albicansAntifungal activity32–42

These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that similar compounds exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition. For instance, related thiazole derivatives have shown effectiveness against melanoma and prostate cancer cells at low nanomolar concentrations .

Case Studies

  • Antibacterial Screening : A study on thiazole derivatives highlighted that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli. The introduction of specific substituents on the phenyl ring enhanced activity levels significantly .
  • Antifungal Effects : Another investigation focused on antifungal properties revealed that certain derivatives showed higher efficacy against fungal strains such as A. niger and C. albicans, outperforming standard antifungal agents like fluconazole .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole and pyrimidine compounds often exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens.

  • Antibacterial Properties : Studies indicate that certain derivatives exhibit weak to moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . For instance, modifications in the carboxamide structure have been linked to enhanced antibacterial activity, making this compound a candidate for further development in antibacterial therapies.
  • Antifungal Properties : The compound has also shown antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections . The mechanism of action appears to involve disruption of cell membrane integrity or inhibition of cell wall synthesis.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Pyrimidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.

  • Cell Line Studies : Research indicates that related compounds demonstrate cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma . The compound's efficacy can be attributed to its ability to interfere with cellular signaling pathways involved in cancer progression.

Immunomodulatory Effects

Some studies have pointed towards the immunomodulatory effects of similar compounds. The ability of thiazole and pyrimidine derivatives to modulate immune responses can be crucial in developing therapies for autoimmune diseases and enhancing vaccine efficacy.

  • Mechanisms of Action : These compounds may enhance or suppress immune responses by affecting cytokine production or altering the activity of immune cells such as macrophages and lymphocytes . Understanding these mechanisms could lead to novel therapeutic strategies for managing immune-related disorders.

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide and its biological activity is a critical area of research.

Structural FeatureEffect on Activity
Methoxy GroupEnhances lipophilicity and potentially increases membrane permeability
Dimethyl ThiazoleContributes to binding affinity with biological targets
Pyrimidine RingEssential for interaction with nucleic acid synthesis pathways

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • In one study, a series of pyrimidine derivatives were synthesized and tested for their antimicrobial properties, revealing that specific substitutions significantly enhanced their antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Another research effort focused on the anticancer potential of related compounds, demonstrating promising results in inhibiting tumor growth in vitro . Such findings underscore the importance of continued exploration into the pharmacological applications of this compound.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
Target Compound C₂₂H₂₈N₈O₂S 484.58 4-Methoxyphenyl, ethylenediamine Under investigation
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S 488.01 Chloro, hydroxyethyl-piperazinyl Src/Abl inhibitor (CML)
TRC-C364924 C₁₆H₁₂Cl₃N₅OS 428.72 3,6-Dichloro, 6-chloropyrimidinyl Kinase inhibitor (proposed)
Compound 43a C₂₃H₂₃FN₆O₃ 511.54 4-Fluoro, tetrazole Preclinical screening

Q & A

Q. Advanced

  • Co-Solvent Systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes .
  • Salt Formation : Introduce sulfonic acid groups to improve aqueous solubility .
  • Structural Modifications : Replace hydrophobic groups (e.g., methyl) with hydrophilic moieties (e.g., hydroxyl) while retaining activity .

How can researchers resolve discrepancies in bioactivity data across studies?

Q. Advanced

  • Structural Validation : Confirm compound identity via crystallography to rule out polymorphic variations .
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Meta-Analysis : Compare functional group impacts (e.g., methoxy vs. trifluoromethyl) using structure-activity relationship (SAR) models .

What computational methods predict reactivity for novel derivatives?

Q. Advanced

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .
  • Machine Learning : Train models on existing reaction datasets to predict coupling efficiencies .
  • Retrosynthetic Analysis : Tools like ICSynth (ICReDD) decompose target molecules into feasible intermediates .

Which analytical techniques confirm purity and identity during synthesis?

Q. Basic

  • HPLC : Purity assessment (≥98%) with C18 columns and UV detection .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass validation.
  • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to verify stoichiometry .

How to design a DOE for process optimization in large-scale synthesis?

Q. Advanced

  • Variable Screening : Use Plackett-Burman design to prioritize factors (e.g., temperature, solvent ratio) .
  • Response Surface Methodology (RSM) : Central composite design to model non-linear relationships between variables .
  • Validation : Confirm optimized conditions with triplicate runs and statistical confidence intervals (p < 0.05) .

How to validate conflicting crystallographic data for polymorphic forms?

Q. Advanced

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
  • Thermogravimetric Analysis (TGA) : Detect solvent loss or decomposition events affecting crystallinity .
  • Synchrotron Studies : High-resolution XRD to resolve subtle lattice differences .

What role do functional groups play in target binding and selectivity?

Q. Advanced

  • Methoxyphenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic binding pockets .
  • Thiazole Carboxamide : Acts as a hydrogen bond acceptor with kinase active sites .
  • Ethylamino Linker : Provides conformational flexibility for optimal target engagement .

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